molecular formula C9H9NO3 B099428 Malonanilic acid CAS No. 15580-32-2

Malonanilic acid

Cat. No. B099428
CAS RN: 15580-32-2
M. Wt: 179.17 g/mol
InChI Key: NOJXRHBIVBIMQY-UHFFFAOYSA-N
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Description

Malonanilic acid is a chemical compound with the formula C9H9NO3 . It has a molecular weight of 179.1727 .


Synthesis Analysis

The synthesis of Malonanilic acid involves the amine acylation of aniline to produce maleanilic acid . This is then converted to N-phenylmaleimide, and the N-phenylmaleimide is used as the dienophile in a Diels–Alder reaction with furan .


Molecular Structure Analysis

The molecular structure of Malonanilic acid can be represented by the IUPAC Standard InChI: InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

Malonanilic acid can participate in various chemical reactions. For instance, it can be utilized in a Diels–Alder reaction as an inquiry-based NMR experiment for the undergraduate organic chemistry laboratory .


Physical And Chemical Properties Analysis

The physical and chemical properties of Malonanilic acid include a molecular weight of 179.1727 .

Safety And Hazards

The safety data sheet for Malonic acid, a related compound, indicates that it causes serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

3-anilino-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXRHBIVBIMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292541
Record name Malonanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilino-3-oxopropanoic acid

CAS RN

15580-32-2
Record name 15580-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malonanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of aniline (13 mL, 143 mmol) in DCM (290 mL) was added TMSCl (18.2 mL, 143 mmol) at room temperature and the reaction mixture was stirred for 1 hour. [Rigo, B.; Fasseur, D.; Cauliez, P. and Couturier, D. Tetrahedron Lett.; 30; 23; 1989; 3073-3076.]. 2,2-Dimethyl-1,3-dioxane-4,6-dione (20.6 g, 143 mmol) was added and combined reaction mixture was stirred overnight at room temperature, poured into saturated NaHCO3 solution and extracted with EtOAc. The aqueous phase was collected, acidified with conc. HCl to pH-3 by addition of 2N HCl and extracted with DCM. The organic phase was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure affording 3-oxo-3-(phenylamino)propanoic acid (1, 16.82 g, 65% yield) as a white solid. MS (m/z): 180.0 (25%) (M+H), 202.0 (100%) (M+Na).
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrolysis of the N-Phenyl-malonamic acid methyl ester from step a (6.8 g, 35.2 mmol) with lithium hydroxide (8.9 g, 212 mmol) in a mixture of methanol (160 mL), tetrahydrofuran (160 mL) and water (160 mL) at room temperature for 3 h, afforded the title acid (5.76 g, 91.3%). 1H NMR (400 MHz, DMSO-d6) δ: 12.64 (s, 1H), 10.11 (s, 1H), 7.58 (d, 2H), 7.31 (t, 2H), 7.06 (t, 1H), 3.36 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Malonanilic acid has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.

A: Researchers frequently employ techniques like IR, 1H-NMR, and mass spectrometry to characterize malonanilic acid and its derivatives. [] These methods provide valuable information about the compound's functional groups, proton environments, and fragmentation patterns.

A: Malonanilic acid readily condenses with various aromatic aldehydes [, , , , , , , , , ]. This reaction is influenced by substituents on the aldehyde ring, with hydroxy groups, particularly in the ortho position, hindering the reaction. []

A: Yes, malonanilic acid derivatives are important precursors for synthesizing various heterocyclic compounds, including pyrazolones, thiazolidines, azetidines, and quinolin-2-ones. [, , , ]

A: Malonanilic acid ethyl esters react with carbon disulfide in the presence of sodium hydride to form disodium salts. These salts can further react with alkylating agents to yield ketene S,S-acetals or dithioesters. [, ] Reactions with amines or o-amino-thiophenol can lead to the formation of S,N- and N,N-acetals. []

A: While limited research exists on the direct biological activity of malonanilic acid, its derivatives, particularly pyrazolone azo dyes, show promising antimicrobial activity. [] Additionally, copper(II) complexes derived from malonanilic acid hydrazone and thiosemicarbazide hydrochloride demonstrate antioxidant and anticancer properties. []

ANone: Due to their diverse reactivity and biological activities, malonanilic acid and its derivatives hold potential applications in various fields:

  • Medicinal Chemistry: As building blocks for synthesizing novel drug candidates with antimicrobial, antioxidant, and anticancer activities. [, ]
  • Dyes and Pigments: Malonanilic acid-derived pyrazolone azo dyes exhibit coloring properties applicable to textiles. []
  • Organic Synthesis: As versatile intermediates for synthesizing a wide range of heterocyclic compounds. [, , ]

A: While limited data exists on the direct environmental impact of malonanilic acid, research suggests that soil microorganisms can degrade aniline-containing compounds via malonic acid conjugation. [] This finding highlights the potential for biodegradation pathways for specific malonanilic acid derivatives.

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